
4-Pentylphenyl 4-acetylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentylphenyl 4-acetylbenzoate is an organic compound with the molecular formula C23H28O2. It is a member of the ester family, specifically a phenyl ester, and is known for its applications in various scientific fields. The compound is characterized by the presence of a pentyl group attached to a phenyl ring, which is further connected to an acetylbenzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylphenyl 4-acetylbenzoate typically involves esterification reactions. One common method is the reaction between 4-acetylbenzoic acid and 4-pentylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pentylphenyl 4-acetylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Pentylphenyl 4-carboxybenzoate.
Reduction: 4-Pentylphenyl 4-hydroxybenzoate.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Pentylphenyl 4-acetylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of liquid crystals for display technologies and other optoelectronic applications.
Wirkmechanismus
The mechanism of action of 4-Pentylphenyl 4-acetylbenzoate involves its interaction with specific molecular targets and pathways. The ester linkage allows the compound to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The phenyl and acetyl groups contribute to the compound’s ability to penetrate cell membranes and exert its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
4-Pentylphenyl 4-pentylbenzoate: Similar structure but with a pentyl group instead of an acetyl group.
4-Pentylphenyl 4-methoxybenzoate: Contains a methoxy group instead of an acetyl group.
4-Pentylphenyl 4-propylbenzoate: Features a propyl group instead of an acetyl group.
Uniqueness: 4-Pentylphenyl 4-acetylbenzoate is unique due to its acetyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
66473-64-1 |
|---|---|
Molekularformel |
C20H22O3 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(4-pentylphenyl) 4-acetylbenzoate |
InChI |
InChI=1S/C20H22O3/c1-3-4-5-6-16-7-13-19(14-8-16)23-20(22)18-11-9-17(10-12-18)15(2)21/h7-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
NBCGVRAGUANLNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


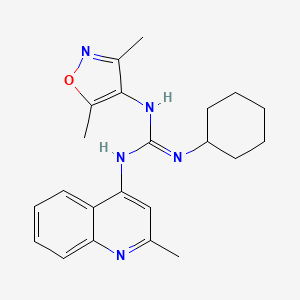
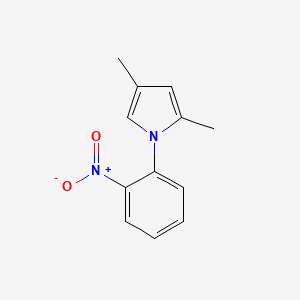
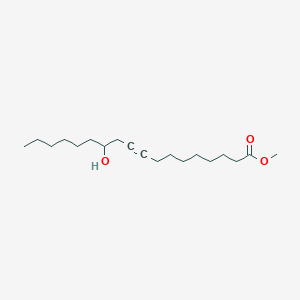
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)

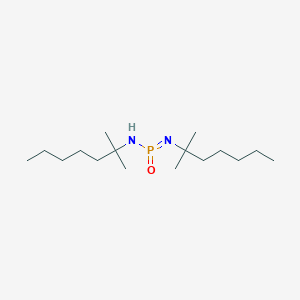

![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)
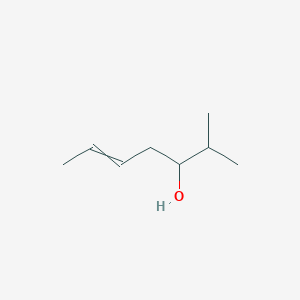



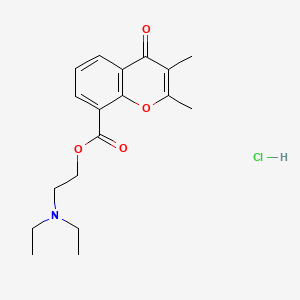
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
